5-Nitro-1H-imidazole-4-carbaldehyde 5-Nitro-1H-imidazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 81246-34-6
VCID: VC2800099
InChI: InChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6)
SMILES: C1=NC(=C(N1)[N+](=O)[O-])C=O
Molecular Formula: C4H3N3O3
Molecular Weight: 141.09 g/mol

5-Nitro-1H-imidazole-4-carbaldehyde

CAS No.: 81246-34-6

Cat. No.: VC2800099

Molecular Formula: C4H3N3O3

Molecular Weight: 141.09 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-1H-imidazole-4-carbaldehyde - 81246-34-6

Specification

CAS No. 81246-34-6
Molecular Formula C4H3N3O3
Molecular Weight 141.09 g/mol
IUPAC Name 5-nitro-1H-imidazole-4-carbaldehyde
Standard InChI InChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6)
Standard InChI Key HVGCOWLYQUZAIM-UHFFFAOYSA-N
SMILES C1=NC(=C(N1)[N+](=O)[O-])C=O
Canonical SMILES C1=NC(=C(N1)[N+](=O)[O-])C=O

Introduction

Chemical Identity and Structural Characteristics

5-Nitro-1H-imidazole-4-carbaldehyde belongs to the family of substituted imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The compound features a nitro group (-NO2) at position 5 of the imidazole ring and a carbaldehyde group (-CHO) at position 4. This specific arrangement of functional groups contributes to its unique chemical reactivity and potential applications.

The structural configuration of 5-Nitro-1H-imidazole-4-carbaldehyde is characterized by its planar imidazole core, with the nitro and carbaldehyde groups extending from this central structure. The presence of these functional groups creates distinct electronic properties and reactivity patterns that distinguish this compound from other imidazole derivatives.

Chemical Identifiers

The compound can be identified through various standardized identifiers, which are crucial for accurate database searching and reference in scientific literature.

Identifier TypeValue
CAS Number81246-34-6
Molecular FormulaC4H3N3O3
Exact Mass141.01700
Name5-Nitro-1H-imidazole-4-carbaldehyde
Synonyms4-formyl-5-nitroimidazole, 5-NITRO-4-IMIDAZOLE ALDEHYDE, 5-Nitro-1H-imidazole-4-carboxaldehyde, 5(4)-nitroimidazole-4(5)-carboxaldehyde

Physical and Chemical Properties

The physical and chemical properties of 5-Nitro-1H-imidazole-4-carbaldehyde provide essential information for understanding its behavior in various conditions and its potential applications in research and synthesis.

Physical Properties

5-Nitro-1H-imidazole-4-carbaldehyde exhibits specific physical characteristics that define its state and behavior under normal conditions.

PropertyValue
Molecular Weight141.08500 g/mol
Physical StateSolid at room temperature
Melting Point213-215°C
DensityNot Available
Boiling PointNot Available
AppearanceNot Specified in Available Data

The relatively high melting point (213-215°C) suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the imidazole NH group and potential dipole-dipole interactions from the nitro and aldehyde functionalities .

Chemical Properties

PropertyValue
LogP0.65360
PSA (Polar Surface Area)91.57000
Hazard CodeXi (Irritant)
HS Code2933290090

The LogP value of 0.65360 indicates the compound has slight lipophilicity while remaining relatively hydrophilic. This balanced partition coefficient suggests moderate membrane permeability, which could be relevant for biological applications. The Polar Surface Area (PSA) of 91.57000 reflects the molecule's considerable polarity due to its nitro, aldehyde, and imidazole nitrogen functionalities .

Structural Analysis and Molecular Features

The molecular structure of 5-Nitro-1H-imidazole-4-carbaldehyde contributes significantly to its chemical behavior and reactivity patterns.

Functional Group Analysis

The compound features three key functional groups that define its reactivity profile:

  • Imidazole ring: Provides basic character through the nitrogen atoms and potential for hydrogen bonding through the NH group

  • Nitro group (-NO2): Acts as a strong electron-withdrawing group, affecting the electronic distribution across the imidazole ring

  • Carbaldehyde group (-CHO): Provides sites for nucleophilic addition reactions typical of aldehydes

The combination of these functional groups creates a molecule with distinct electronic properties. The electron-withdrawing nature of both the nitro and aldehyde groups likely generates an electron-deficient imidazole ring, influencing its acidity and reactivity in various chemical transformations .

Structural Comparisons

Understanding the compound in relation to similar structures provides context for its chemical behavior.

CompoundStructural Difference from 5-Nitro-1H-imidazole-4-carbaldehyde
ImidazoleLacks both nitro and carbaldehyde substituents
1-Methyl-5-nitro-1H-imidazole-2-carbaldehydeContains methyl group at N-1 position and carbaldehyde at position 2 instead of position 4
1-Benzyl-5-nitro-1H-imidazole-4-carbaldehydeContains benzyl substituent at N-1 position

These structural variations can significantly alter reactivity patterns, physical properties, and potential applications of the compounds .

ClassificationCode/Information
HS Code2933290090
DescriptionOther compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure
VAT17.0%
Tax rebate rate13.0%
MFN tariff6.5%
General tariff20.0%

This classification places the compound within the broader category of imidazole derivatives for commercial and regulatory purposes, providing guidance for import/export procedures and applicable taxation rates .

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